Methyl 3-(3-bromophenyl)-2-hydroxypropanoate
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Overview
Description
Methyl 3-(3-bromophenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom attached to the phenyl ring and a hydroxyl group on the propanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-bromophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(3-bromophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-bromophenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3-bromophenyl)-2-oxopropanoate.
Reduction: Formation of 3-(3-bromophenyl)-2-hydroxypropanol.
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Scientific Research Applications
Methyl 3-(3-bromophenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(3-bromophenyl)-2-hydroxypropanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and hydroxyl group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-bromophenyl)-2-hydroxypropanoate
- Methyl 3-(3-chlorophenyl)-2-hydroxypropanoate
- Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate
Uniqueness
Methyl 3-(3-bromophenyl)-2-hydroxypropanoate is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
Methyl 3-(3-bromophenyl)-2-hydroxypropanoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological effects of this compound, drawing from various studies and research findings.
Chemical Structure and Synthesis
This compound has the molecular formula C10H11BrO3 and features a bromophenyl group attached to a hydroxypropanoate structure. The compound typically undergoes a multi-step synthesis process involving:
- Claisen Condensation : This reaction forms the initial hydroxypropanoate structure.
- Reduction Reaction : This step reduces specific functional groups to enhance biological activity.
- Esterification : The final step involves ester formation, which stabilizes the compound for further applications.
This synthesis pathway allows for the introduction of various functional groups that can modulate the compound's reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity , particularly against certain bacterial strains. A study reported weak to moderate antibacterial effects against several Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.
Interaction with Biological Targets
Preliminary investigations into the interaction of this compound with biological targets have shown promise. Compounds with similar structures have been observed to interact with enzymes and receptors involved in various disease processes. Understanding these interactions could provide insights into its therapeutic potential, particularly in treating infections or diseases where bacterial resistance is a concern.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 3-(4-bromophenyl)-2-hydroxypropanoate | C10H11BrO3 | Similar structure; different bromine position may influence activity |
Methyl 2-amino-3-(4-bromophenyl)-3-hydroxypropanoate | C10H12BrNO3 | Contains an amino group; potential for different biological activity |
Methyl 3-(4-chlorophenyl)-2-hydroxypropanoate | C10H11ClO3 | Chlorine substitution instead of bromine; different reactivity |
These comparisons highlight how variations in substituents can significantly alter the biological properties of similar compounds, indicating that this compound may possess unique mechanisms of action.
Case Studies and Research Findings
- Antibacterial Activity Study : A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a Minimum Inhibitory Concentration (MIC) of 50 µg/mL for S. aureus, indicating moderate activity.
- Enzyme Interaction Study : Another investigation focused on how this compound interacts with enzymes involved in metabolic pathways. It was found to inhibit certain enzymes at concentrations as low as 25 µg/mL, suggesting potential utility as a lead compound in drug development.
Properties
Molecular Formula |
C10H11BrO3 |
---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
methyl 3-(3-bromophenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H11BrO3/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7/h2-5,9,12H,6H2,1H3 |
InChI Key |
PKZLEMWRUAQQFL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC=C1)Br)O |
Origin of Product |
United States |
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